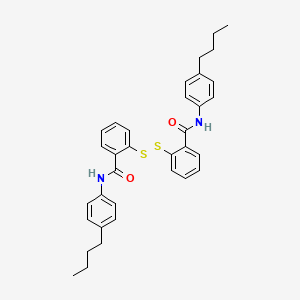
2,2'-Dithiobis(N-(4-n-butylphenyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is a chemical compound known for its unique structure and properties. It belongs to the class of dithiobisbenzamides, which are characterized by the presence of two benzamide groups linked by a disulfide bond. This compound has a molecular formula of C28H32N2O2S2 and a molecular weight of 508.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) typically involves the reaction of 4-n-butylbenzoic acid with thionyl chloride to form 4-n-butylbenzoyl chloride. This intermediate is then reacted with 4-n-butylaniline to produce N-(4-n-butylphenyl)benzamide. Finally, the dimerization of N-(4-n-butylphenyl)benzamide in the presence of a disulfide-forming reagent, such as iodine or sulfur, yields 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) can undergo several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) primarily involves the modulation of disulfide bonds. The disulfide bond in the compound can undergo redox reactions, which can influence the structure and function of proteins and other biomolecules. This modulation can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of n-butyl groups.
2,2’-Dithiobis(N-phenylbenzamide): Similar structure but with phenyl groups instead of n-butyl groups.
Uniqueness
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is unique due to the presence of n-butyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
90520-53-9 |
|---|---|
Molecular Formula |
C34H36N2O2S2 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[[2-[(4-butylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-3-5-11-25-17-21-27(22-18-25)35-33(37)29-13-7-9-15-31(29)39-40-32-16-10-8-14-30(32)34(38)36-28-23-19-26(20-24-28)12-6-4-2/h7-10,13-24H,3-6,11-12H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
LYPQRTZADAENQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















